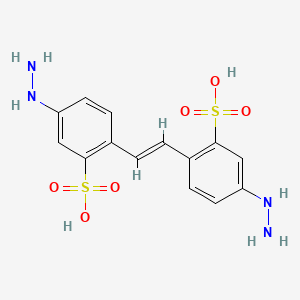

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Beschreibung

BenchChem offers high-quality 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOIWPLCDSNEG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26092-49-9 | |

| Record name | 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4,4'-Dihydrazinostilbene-2,2'-disulphonic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid, a valuable chemical intermediate. The synthesis originates from the readily available precursor, 4,4'-dinitrostilbene-2,2'-disulphonic acid (DNS). The described pathway is a robust, two-stage process encompassing the reduction of aromatic nitro groups to primary amines, followed by a diazotization-reduction sequence to yield the target hydrazine. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the transformation.

Introduction and Strategic Overview

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid and its derivatives are foundational building blocks in the synthesis of various specialized organic molecules, including pharmaceuticals and dyestuffs. The synthetic strategy detailed herein begins with 4,4'-dinitrostilbene-2,2'-disulphonic acid (DNS), an important industrial intermediate itself, often used in the production of optical brighteners and azo dyes.[1][2]

The transformation is logically segmented into two primary stages, each involving a distinct and critical chemical conversion:

-

Stage 1: Reduction of Nitro Groups. The process commences with the selective reduction of the two nitro functionalities of DNS to primary amino groups, yielding 4,4'-diaminostilbene-2,2'-disulphonic acid (DAS). This step is crucial as it forms the precursor for the subsequent conversion.

-

Stage 2: Conversion of Amino Groups to Hydrazines. The synthesized DAS undergoes diazotization to form a bis-diazonium salt intermediate. This highly reactive species is not isolated but is immediately subjected to a controlled reduction to afford the final product, 4,4'-dihydrazinostilbene-2,2'-disulphonic acid.

This guide will elaborate on the mechanistic underpinnings, provide validated experimental protocols, and present the necessary data for successful execution.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 4,4'-Diaminostilbene-2,2'-disulphonic Acid (DAS)

The conversion of DNS to DAS is a cornerstone of industrial chemistry, particularly for manufacturing fluorescent whitening agents.[3] While classical methods often employed reducing agents like iron powder in acidic media, these processes generate significant amounts of iron hydroxide sludge, posing filtration and disposal challenges.[4][5] Therefore, catalytic hydrogenation has emerged as a cleaner, more efficient, and technically simpler alternative.[4]

Principle and Mechanistic Insight

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro groups. The reaction proceeds on the surface of the catalyst, where hydrogen molecules are adsorbed and activated, allowing for the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amino group (-NH₂).

The choice of catalyst is critical. While platinum and palladium are effective, cobalt-based catalysts, particularly Raney cobalt, have been shown to provide high yields (>95%) and purity for this specific transformation.[4][5] A key parameter for success is maintaining the pH of the aqueous medium between 6.0 and 8.5. This pH range is essential to ensure the solubility of the diamino product, facilitating its separation from the solid catalyst by filtration.[4][5]

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established industrial processes.[4]

-

Reactor Setup: Charge a high-pressure autoclave with an aqueous paste of the disodium salt of 4,4'-dinitrostilbene-2,2'-disulphonic acid and deionized water to form a solution or suspension.

-

Catalyst Addition: Add water-moist Raney cobalt catalyst to the vessel (typically 2-5% by weight relative to the DNS).

-

pH Adjustment: Adjust the pH of the mixture to between 6.5 and 7.5 by bubbling carbon dioxide or adding a dilute acid/base as needed.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas. Heat the mixture with vigorous stirring. The reaction conditions can be optimized within the ranges specified in the table below.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution of 4,4'-diaminostilbene-2,2'-disulphonic acid can be used directly in the next stage or the product can be isolated by acidification to precipitate the free acid.[5]

Data Presentation: Hydrogenation Conditions

| Parameter | Condition Range | Rationale / Causality | Reference |

| Catalyst | Raney Cobalt, Pt, or Pd | Cobalt catalysts offer high yield and purity in this specific process. Pt/Pd are also effective general hydrogenation catalysts. | [4][5] |

| Temperature | 70 - 180 °C | Higher temperatures increase the reaction rate. The optimal range balances rate with potential side reactions. | [4] |

| Hydrogen Pressure | 5 - 150 bar | Sufficient pressure ensures adequate hydrogen concentration on the catalyst surface to drive the reduction. | [4] |

| pH | 6.0 - 8.5 | Critical for maintaining the solubility of the diamino product, simplifying catalyst removal and preventing product precipitation. | [4][5] |

| Solvent | Aqueous Medium | Water is an economical, safe, and effective solvent for the water-soluble sulfonic acid salts. | [4] |

Stage 2: Synthesis of 4,4'-Dihydrazinostilbene-2,2'-disulphonic Acid

This stage involves the conversion of the primary aromatic amino groups of DAS into hydrazino groups. This is a classic and reliable transformation in aromatic chemistry, proceeding through a diazonium salt intermediate.[6]

Principle and Mechanistic Insight

The process occurs in two distinct chemical steps within the same reaction vessel:

-

Diazotization: The primary amino groups of DAS react with nitrous acid (HNO₂) to form a bis-diazonium salt. Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and the resulting diazonium salts are thermally unstable. Therefore, maintaining a low temperature (0-5 °C) is absolutely critical to prevent decomposition and unwanted side reactions, such as the formation of phenols.[7]

-

Reduction of the Diazonium Salt: The diazonium salt is a weak electrophile.[8] It is immediately treated with a mild reducing agent to form the corresponding hydrazine. Sodium sulfite (or sodium bisulfite) is a common and effective choice for this reduction.[7][8] The mechanism is believed to involve an initial nucleophilic attack of the sulfite anion on the terminal nitrogen of the diazonium group, forming a diazo-sulfite intermediate. A subsequent addition of another sulfite ion, followed by hydrolysis, yields the arylhydrazine.[8] Stannous chloride (SnCl₂) in acid is another widely used alternative.[6][7]

Caption: Key steps in the conversion of amine to hydrazine.

Experimental Protocol: Diazotization and Sulfite Reduction

-

Preparation of DAS Solution: Dissolve the 4,4'-diaminostilbene-2,2'-disulphonic acid (from Stage 1) in dilute hydrochloric acid in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirred DAS solution, ensuring the temperature does not rise above 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Preparation of Reducing Solution: In a separate vessel, prepare a solution of sodium sulfite or sodium bisulfite in water. Cool this solution to 10-15 °C.

-

Reduction: Slowly add the cold bis-diazonium salt solution from step 2 into the stirred sulfite solution. Maintain the temperature of the receiving vessel below 20 °C.

-

Isolation: After the addition is complete, the reaction mixture can be gently warmed to complete the reaction and then acidified to precipitate the 4,4'-dihydrazinostilbene-2,2'-disulphonic acid. The product can be collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: Common Reducing Agents for Diazonium Salts

| Reducing Agent | Typical Conditions | Mechanistic Notes | Reference |

| Sodium Sulfite/Bisulfite | Aqueous solution, controlled pH | Believed to proceed via a covalent azo-sulfite intermediate. A classic and reliable method. | [7][8] |

| Stannous Chloride (SnCl₂) | Concentrated HCl solution, cold | A strong reducing agent that directly converts the diazonium group to the hydrazine. | [6][7] |

| Zinc Dust | Acidic or neutral solution | A metal-based reduction, offers an alternative to sulfite or tin-based methods. | [6][7] |

| Ascorbic Acid | Mildly acidic conditions | A metal-free, milder alternative that has gained use in pharmaceutical synthesis. |

Characterization and Safety

Characterization: The identity and purity of the final product, 4,4'-dihydrazinostilbene-2,2'-disulphonic acid, should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, Infrared (IR) spectroscopy to identify functional groups (N-H stretches for the hydrazine), and elemental analysis to confirm the empirical formula.

Safety Considerations:

-

Diazonium Salts: Aromatic diazonium salts, particularly in solid, dry form, can be explosive. They should always be kept in solution and used immediately after preparation. Never allow the intermediate solution to evaporate.

-

Hydrazines: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Reagents: Handle all acids, bases, and reagents according to standard laboratory safety protocols.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Browne, D. L., et al. (2011). Piecing together the puzzle: understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. [Link]

-

Aromatic Diazonium Salts. NPTEL Archive. [Link]

-

Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. Wikipedia. [Link]

-

Saha, B., et al. (2014). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of Scientific & Engineering Research, 5(12). [Link]

-

Product Class 34: Arylhydrazines. Science of Synthesis. [Link]

- Weber, H., et al. (1976). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.U.S.

- Spiegler, L. (1957). Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof.U.S.

-

Bazanova, I. N., et al. (2002). Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. Russian Journal of Applied Chemistry, 75(3), 436-440. [Link]

-

Peng, W., et al. (2010). A kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2′. ResearchGate. [Link]

-

Peng, W., et al. (2010). Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production. Environmental Science & Technology, 44(23), 9159-9163. [Link]

-

Peng, W., et al. (2010). A novel method for the recovery of 4,4′-dinitrostilbene-2,2′disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2′-disulfonic acid production. ResearchGate. [Link]

-

Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production. Semantic Scholar. [Link]

-

Use of 4,4'-Dinitrostilbene-2,2'-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production. ResearchGate. [Link]

- Pinguelli, A., et al. (1991). Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid.U.S.

-

4,4'-Diamino-stilbene-disulphonic acid. PubChem. [Link]

-

4,4′-Diamino-2,2′-stilbenedisulfonic acid. Wikipedia. [Link]

-

4,4'-dihydrazinostilbene-2,2'-disulphonic acid. ChemBK. [Link]

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. OECD SIDS. [Link]

- Guglielmetti, L. (1990). Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts.U.S.

-

Doni, M. G., et al. (1993). 4,4'-Di-isothiocyanatostilbene-2,2'-disulphonic Acid ('DIDS') Activates Protein Kinase C and Na+/H+ Exchange in Human Platelets via Alpha 2A-adrenergic Receptors. Biochemical Journal, 293(Pt 2), 523-530. [Link]

- Henne, C., et al. (1999). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.U.S.

Sources

- 1. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 3. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 4. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 5. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

A Technical Guide to the Physicochemical Properties of 4,4'-Diaminostilbene-2,2'-disulphonic Acid

A Note on Chemical Identity: This guide focuses on 4,4'-Diaminostilbene-2,2'-disulphonic acid (CAS No. 81-11-8), a compound of significant industrial and research interest. The initial topic requested was "4,4'-Dihydrazinostilbene-2,2'-disulphonic acid," for which there is a notable lack of available scientific literature. It is presumed that this was a typographical error and the intended subject was the widely studied diamino analogue.

Executive Summary

4,4'-Diaminostilbene-2,2'-disulphonic acid (DSD), also known as Amsonic Acid, is a key chemical intermediate primarily recognized for its role in the synthesis of fluorescent whitening agents and direct dyes.[1][2] Structurally, it is a derivative of trans-stilbene, featuring both amino and sulphonic acid functional groups which impart unique solubility and reactivity characteristics.[3] While its industrial applications are well-established, recent research has highlighted its potential in pharmacology, including roles in heavy metal detection and as a scaffold for developing agents with anticancer, anti-inflammatory, and anti-Alzheimer properties.[4] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and insights into its stability and handling, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. DSD is a symmetrically substituted stilbene derivative, which dictates its chemical behavior and potential applications.

-

IUPAC Name: 2,2'-[(E)-Ethene-1,2-diyl]bis(5-aminobenzene-1-sulfonic acid)[3]

-

Synonyms: Amsonic acid, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, Flavonic acid[5][6][7]

-

Molecular Weight: 370.40 g/mol

The structure consists of a central trans-ethene bridge connecting two phenyl rings. Each ring is substituted with an amino group and a sulphonic acid group, positioned at the 4,4' and 2,2' positions, respectively. This arrangement of electron-donating amino groups and strongly electron-withdrawing, water-solubilizing sulphonic acid groups is critical to its function as a dye intermediate and its emerging biological activities.

Caption: Structure of 4,4'-Diaminostilbene-2,2'-disulphonic acid.

Physicochemical Properties

The physical and chemical properties of DSD are summarized in the table below. These properties are fundamental for designing experimental protocols, formulation development, and ensuring safe handling.

| Property | Value | Source(s) |

| Physical State | Odorless yellowish microscopic needles or cream-colored powder.[8] | [2][7][8] |

| Melting Point | >300 °C (Decomposes) | [8][9] |

| Water Solubility | Sparingly soluble. <0.1 g/100 mL at 23 °C.[8] Soluble in aqueous base.[2][8] | [2][3][6][8] |

| pKa (Predicted) | -1.58 ± 0.50 (for the sulphonic acid groups) | [8] |

| Stability | Stable under normal conditions. Incompatible with iron and strong oxidizing agents.[8] | [8][9] |

| Biodegradability | Not readily biodegradable.[9] | [9] |

| Photodegradation | Expected to undergo direct photodegradation due to UV absorption.[9] | [9] |

Synthesis and Manufacturing

From a process development perspective, understanding the synthesis of DSD is crucial. It is not typically synthesized directly but is produced via the reduction of its dinitro precursor, 4,4'-dinitrostilbene-2,2'-disulphonic acid (DNS).[3]

-

Step 1: Oxidative Condensation: The synthesis begins with the oxidative condensation of two molecules of 4-nitrotoluene-2-sulphonic acid in an alkaline medium to form DNS.[10][11]

-

Step 2: Reduction: The resulting DNS is then reduced to DSD. Historically, this was achieved using iron powder in an acidic solution.[1][3] Modern methods often employ catalytic hydrogenation, for example, using a cobalt catalyst, which offers a cleaner, iron-free product essential for high-purity applications like optical brighteners.[1]

This two-step process is a cornerstone of industrial organic chemistry for producing stilbene-based compounds.

Experimental Characterization Protocols

Accurate characterization is essential for quality control and research applications. The following section details standard protocols for analyzing DSD.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for determining the purity of organic compounds like DSD. The polarity imparted by the sulphonic acid and amino groups makes reversed-phase HPLC an ideal method. A C18 column is chosen for its hydrophobic stationary phase, which retains the stilbene backbone, while a buffered aqueous-organic mobile phase allows for the elution and separation of DSD from its precursors (like DNS) and other impurities. UV detection is highly effective due to the conjugated stilbene core, which exhibits strong UV absorbance.

Protocol:

-

System Preparation:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis at 350 nm.

-

-

Standard Preparation:

-

Accurately weigh 10 mg of DSD reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform serial dilutions to create calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).

-

-

Sample Preparation:

-

Prepare a sample solution of the test article at a concentration of approximately 50 µg/mL in the 50:50 mobile phase mixture.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a gradient elution: Start at 10% B, hold for 2 minutes; ramp to 90% B over 15 minutes; hold for 3 minutes; return to 10% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate the peak area for DSD in the sample chromatogram.

-

Calculate the purity by comparing the main peak area to the total area of all peaks (Area % method). For quantitative analysis, use the calibration curve generated from the standards.

-

Caption: Workflow for HPLC purity assessment of DSD.

Spectroscopic Analysis

UV-Visible Spectroscopy: DSD's extended π-conjugation across the stilbene system results in strong absorption in the UV region. A recent study utilized UV-Visible spectroscopy to investigate the interaction of DSD with heavy metal ions.[4] This technique is valuable for quantitative analysis (using Beer-Lambert Law) and for studying binding interactions.

-

Protocol:

-

Prepare a stock solution of DSD in a suitable solvent (e.g., deionized water with slight basification to aid solubility).

-

Scan for absorbance from 200 to 600 nm using a quartz cuvette.

-

The characteristic absorbance maximum should be identified and used for quantitative measurements.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Characteristic Peaks:

-

N-H stretch (Amino): ~3300-3500 cm⁻¹

-

S=O stretch (Sulphonic acid): ~1030-1060 cm⁻¹ and ~1150-1210 cm⁻¹

-

C=C stretch (Alkene): ~1650 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

-

Stability, Storage, and Safety

Stability and Storage: DSD is a stable compound but should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[8] It is incompatible with strong oxidizing agents and iron.[8] Proper storage involves keeping the container tightly closed in a well-ventilated area.[5][12]

Safety and Handling: DSD is classified as hazardous.[5] It is harmful if swallowed, inhaled, or in contact with skin.[5][6][12] It causes skin and serious eye irritation and may cause respiratory irritation.[5][6][12]

-

Personal Protective Equipment (PPE): When handling DSD powder, appropriate PPE is mandatory. This includes:

-

Safety goggles or face shield.

-

Protective gloves.

-

Lab coat.

-

A certified respirator (e.g., N95 dust mask) if ventilation is inadequate.[6]

-

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5][12] If on skin, wash with plenty of soap and water.[5][12] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists or if swallowed.[5][12]

Applications in Research and Drug Development

While DSD's primary use is as an industrial intermediate for optical brighteners,[1][2][3] its unique structure has attracted interest in biomedical research.

-

Fluorescent Probe: The stilbene core provides inherent fluorescence. A 2024 study demonstrated that DSD can act as a selective sensor for detecting heavy metal ions, a significant finding for environmental monitoring and toxicology.[4]

-

Pharmacological Scaffold: The same study explored the therapeutic potential of DSD, revealing its ability to inhibit enzymes associated with Alzheimer's disease (acetylcholinesterase, butyrylcholinesterase) and inflammation (cyclooxygenase, lipoxygenase).[4] It also showed antioxidant and anticancer activities.[4] These findings suggest that the DSD molecule can serve as a versatile scaffold for the development of multifaceted therapeutic agents.

Conclusion

4,4'-Diaminostilbene-2,2'-disulphonic acid is a compound with a well-established industrial profile and a burgeoning potential in scientific research. Its physicochemical properties, defined by the stilbene core and its amino and sulphonic acid substituents, make it water-soluble, reactive, and spectroscopically active. While its handling requires adherence to strict safety protocols, its utility as a synthetic precursor is undeniable. For professionals in drug development, the recent discoveries of its sensing and multi-target pharmacological activities open new avenues for exploration, positioning DSD as a molecule of renewed interest beyond the dye industry.

References

- DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (n.d.).

- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. (n.d.).

- 4,4′-Diamino-2,2′-stilbenedisulfonic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026.

- Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. (n.d.).

- Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts. (n.d.).

- Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production. (2010). PubMed.

- SAFETY DATA SHEET - 4,4-Diaminostilbene-2,2-disulfonic acid. (2025). Fisher Scientific.

- 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid disodium salt hydr

- Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. (2024). PubMed.

- 4,4 -Diamino-2,2 -stilbenedisulfonic acid technical grade, 85. (n.d.). Sigma-Aldrich.

- 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-. (n.d.). PubChem.

- 4,4'-Diamino-2,2'-stilbenedisulfonic acid. (n.d.). ChemicalBook.

- CAS 81-11-8: Diaminostilbenedisulfonic acid. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - 4,4'-Diaminostilbene-2,2'-disulfonic acid. (2025). Thermo Fisher Scientific.

- 4,4'-Diaminostilbene-2,2'-disulfonic acid Safety D

- 4,4′-Dinitro-2,2′-stilbenedisulfonic acid Safety D

- Material Safety Data Sheet - 4,4'-Diaminostilbene-2,2'-Disulfonic Acid. (n.d.). Cole-Parmer.

Sources

- 1. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 2. CAS 81-11-8: Diaminostilbenedisulfonic acid | CymitQuimica [cymitquimica.com]

- 3. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 11. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Dihydrazinostilbene-2,2'-disulphonic Acid

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid. In the absence of extensive direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes foundational principles from the thermal analysis of analogous aromatic hydrazines, stilbene derivatives, and aromatic sulphonic acids. It is designed to offer researchers, scientists, and drug development professionals a predictive framework for the thermal behavior of this compound and to provide robust, field-proven methodologies for its empirical investigation.

Introduction: The Significance of 4,4'-Dihydrazinostilbene-2,2'-disulphonic Acid

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is a complex organic molecule featuring a stilbene backbone, a common scaffold in photochemistry and medicinal chemistry. The presence of both hydrazino (-NHNH2) and sulphonic acid (-SO3H) functional groups imparts a unique combination of properties, suggesting its potential as a precursor for azo dyes, a ligand in coordination chemistry, or a pharmacophore in drug design. The thermal stability of such a molecule is a critical parameter, dictating its viability in various applications, from synthesis and formulation to storage and handling. Understanding its decomposition pathway is paramount for ensuring safety, predicting shelf-life, and controlling reaction outcomes.

Predicted Thermal Behavior: A Synthesis of Functional Group Chemistry

The thermal decomposition of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is anticipated to be a multi-stage process, influenced by the distinct thermal labilities of its constituent functional groups.

-

Hydrazino Groups: Aromatic hydrazines are known to be thermally sensitive. The initial decomposition steps are likely to involve the hydrazino moieties. The N-N bond is relatively weak and can undergo homolytic cleavage to form radical species.[1] Catalytic decomposition of hydrazine on metal surfaces often initiates with N-N bond scission.[2] In the context of the subject molecule, this could lead to the formation of amino radicals and subsequent evolution of nitrogen gas and ammonia.[3][4] The decomposition of hydrazinium salts, which may form in the solid state via proton transfer from the sulphonic acid to the hydrazine group, often proceeds through dissociation into hydrazine and the parent acid.[5][6]

-

Sulphonic Acid Groups: Aromatic sulphonic acids typically exhibit higher thermal stability than hydrazines. Their decomposition is characterized by desulphonation, the cleavage of the carbon-sulphur bond, which generally occurs at temperatures between 200°C and 300°C.[7][8] The decomposition of poly(vinylsulfonic acid) shows that the free acid degrades at a lower temperature than its sodium salt, with the evolution of water and sulfur dioxide.[9] The presence of other functional groups on the aromatic ring can influence the desulphonation temperature.

-

Stilbene Backbone: The stilbene core is relatively stable. However, the ethylenic bridge can be a site of reactivity, particularly at elevated temperatures or in the presence of reactive intermediates generated from the decomposition of the hydrazino and sulphonic acid groups.

Based on these considerations, a plausible decomposition sequence would begin with the breakdown of the hydrazino groups at lower temperatures, followed by the desulphonation of the sulphonic acid groups at higher temperatures, and finally, the fragmentation of the remaining aromatic structure at very high temperatures.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid necessitates a multi-technique approach. The following experimental protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified standards.

-

Place 5-10 mg of the finely ground sample into an appropriate TGA pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature to 800°C at a controlled heating rate (e.g., 10°C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition and under an oxidative atmosphere (e.g., air) to assess its stability in the presence of an oxidant.

-

Record the mass loss as a function of temperature. The resulting TGA curve will reveal the onset temperature of decomposition and the number of decomposition stages.

Causality behind Experimental Choices: A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time. Running the analysis under both inert and oxidative atmospheres allows for the differentiation of thermal decomposition from thermo-oxidative degradation.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Seal 2-5 mg of the sample in a hermetic aluminum or gold-plated pan. A hermetic pan is crucial to contain any evolved gases during the initial decomposition stages.

-

Heat the sample from ambient temperature to a temperature just beyond the final decomposition event observed in TGA, at a controlled heating rate (e.g., 10°C/min).

-

Conduct the experiment under an inert atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks may correspond to melting or solid-solid transitions, while exothermic peaks indicate decomposition or crystallization.

Causality behind Experimental Choices: Hermetic pans are essential for energetic materials or compounds that release gases upon decomposition to ensure accurate enthalpy measurements and prevent contamination of the DSC cell.[10][11] The temperature range should be guided by the TGA results to ensure all thermal events are captured.

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[12][13]

-

Perform a TGA experiment as described in section 3.1.

-

Simultaneously, acquire mass spectra or infrared spectra of the evolved gases at regular intervals.

-

Correlate the evolution of specific gaseous species with the mass loss steps observed in the TGA curve.

Causality behind Experimental Choices: A heated transfer line is critical to prevent condensation of the evolved gases before they reach the detector.[14] TGA-MS is highly sensitive and can identify low molecular weight fragments, while TGA-FTIR is excellent for identifying functional groups in the evolved gases. The combination provides a comprehensive picture of the decomposition products.

Predicted and Experimental Data Summary

While specific experimental data for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is not available, the following table presents a predictive summary based on the behavior of analogous compounds and outlines the expected outcomes from the proposed experimental protocols.

| Thermal Analysis Technique | Predicted Observation/Data | Rationale/Analogous Compound Behavior |

| TGA (N2 atmosphere) | Stage 1: Onset ~150-200°C, mass loss corresponding to N2 and NH3 evolution. Stage 2: Onset ~250-300°C, mass loss corresponding to SO2 and H2O evolution. Stage 3: >400°C, gradual mass loss due to char fragmentation. | Decomposition of aromatic hydrazines and hydrazinium salts occurs at relatively low temperatures.[1][5] Aromatic sulphonic acids typically undergo desulphonation in the 200-300°C range.[7][8] |

| DSC (N2 atmosphere) | A sharp endotherm (if melting occurs before decomposition) followed by one or more strong exotherms corresponding to the decomposition stages identified by TGA. | Decomposition of energetic materials containing hydrazine is often highly exothermic.[11][15] |

| TGA-MS/FTIR | Stage 1: Detection of m/z = 28 (N2), 17 (NH3). Stage 2: Detection of m/z = 64 (SO2), 18 (H2O). Stage 3: Detection of aromatic fragments. | These are the expected primary decomposition products from hydrazino and sulphonic acid functionalities.[9][16] |

Visualizing the Workflow and Decomposition Pathway

Caption: Experimental workflow for thermal analysis.

Caption: Proposed multi-stage decomposition pathway.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid, grounded in the established chemistry of its constituent functional groups. The proposed multi-technique analytical approach, incorporating TGA, DSC, and EGA, offers a robust pathway for the empirical validation of these predictions. For researchers in materials science and drug development, a thorough characterization as outlined herein is a critical step in harnessing the potential of this molecule while ensuring safe and predictable performance. Future work should focus on executing these experimental protocols to generate a definitive dataset for this compound, including kinetic analysis of the decomposition steps to further refine its stability profile.

References

-

Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. (URL: [Link])

-

Mechanistic study of hydrazine decomposition on Ir(111). (URL: [Link])

-

Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. (URL: [Link])

-

Hydrazine. (URL: [Link])

-

Theoretical Study of the Primary Processes in the Thermal Decomposition of Hydrazinium Nitroformate. (URL: [Link])

-

Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (URL: [Link])

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (URL: [Link])

-

Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (URL: [Link])

-

Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. (URL: [Link])

-

Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (URL: [Link])

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (URL: [Link])

-

Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). (URL: [Link])

-

Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (URL: [Link])

-

Hyphenated Thermogravimetric Analyser - Infrared Spectroscopy - Gas Chromatography/Mass Spectrometry System (TGA-IR-GCMS). (URL: [Link])

-

Energetic Materials Testing with Calorimetry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 12. eag.com [eag.com]

- 13. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 14. maples.umontreal.ca [maples.umontreal.ca]

- 15. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]

- 16. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula C14H16N4O6S2 synthesis precursors

An In-Depth Technical Guide to the Synthesis of Cefazolin (C14H16N4O6S2)

Introduction

The molecular formula C14H16N4O6S2 represents the potent first-generation cephalosporin antibiotic, Cefazolin.[1] A cornerstone in antibacterial therapy, Cefazolin is prized for its efficacy against a broad spectrum of Gram-positive and select Gram-negative bacteria.[1] Its clinical significance, particularly in surgical prophylaxis, has sustained a vested interest in optimizing its synthesis for both economic and environmental efficiency.[1] This guide provides a comprehensive technical overview of the synthetic pathways to Cefazolin, focusing on its critical precursors and the chemical strategies employed in their assembly.

Retrosynthetic Analysis

A retrosynthetic approach to Cefazolin logically dissects the molecule into its fundamental building blocks. The primary disconnections are made at the amide bond of the C-7 side chain and the thioether linkage at the C-3 position. This analysis reveals three key precursors:

-

7-Aminocephalosporanic Acid (7-ACA): The bicyclic β-lactam core.

-

(1H-Tetrazol-1-yl)acetic acid: The acyl side chain at the C-7 position.

-

5-Methyl-1,3,4-thiadiazole-2-thiol: The substituent at the C-3 position.

Caption: Retrosynthetic analysis of Cefazolin.

Core Precursor: 7-Aminocephalosporanic Acid (7-ACA)

The synthesis of Cefazolin, like many other semi-synthetic cephalosporins, is fundamentally reliant on the availability of 7-aminocephalosporanic acid (7-ACA).[1] 7-ACA is derived from the naturally occurring Cephalosporin C, which is produced via fermentation of the fungus Acremonium chrysogenum.[1][2] The conversion of Cephalosporin C to 7-ACA is a critical industrial process, often achieved through enzymatic hydrolysis.[2]

Synthesis of Side Chain Precursors

(1H-Tetrazol-1-yl)acetic acid

The synthesis of (1H-tetrazol-1-yl)acetic acid is a crucial step in forming the C-7 acyl side chain of Cefazolin. This precursor is typically synthesized from readily available starting materials.

5-Methyl-1,3,4-thiadiazole-2-thiol

The synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol provides the essential C-3 substituent that characterizes Cefazolin.

Forward Synthesis of Cefazolin

The assembly of Cefazolin from its precursors can be accomplished via several synthetic routes. The most common strategies involve the sequential or convergent coupling of the side chains to the 7-ACA core.

Route 1: Acylation of 7-ACA followed by Nucleophilic Substitution

This is a widely employed method for the synthesis of Cefazolin.[3]

Caption: Synthetic Route 1 for Cefazolin.

Step 1: Acylation of 7-ACA

The initial step involves the acylation of the 7-amino group of 7-ACA with an activated form of (1H-tetrazol-1-yl)acetic acid.

Experimental Protocol:

-

Activation of (1H-Tetrazol-1-yl)acetic acid: The carboxylic acid is typically activated to facilitate the acylation reaction. This can be achieved by converting it to an acid chloride, a mixed anhydride, or by using coupling agents.

-

Reaction with 7-ACA: The activated (1H-tetrazol-1-yl)acetic acid is then reacted with 7-ACA in a suitable solvent system. The reaction is often carried out at low temperatures to minimize side reactions.

-

Work-up and Isolation: The resulting 7-acyl-7-ACA intermediate is isolated and purified.

Step 2: Nucleophilic Substitution

The 3-acetoxy group of the 7-acyl-7-ACA intermediate is displaced by 5-methyl-1,3,4-thiadiazole-2-thiol.

Experimental Protocol:

-

Reaction: The 7-acyl-7-ACA intermediate is dissolved in a suitable solvent, and 5-methyl-1,3,4-thiadiazole-2-thiol is added. The reaction may be heated to facilitate the substitution.

-

Purification: The crude Cefazolin is then purified, often by crystallization, to yield the final product.

Route 2: Nucleophilic Substitution on 7-ACA followed by Acylation

An alternative strategy involves first modifying the C-3 position of 7-ACA, followed by acylation at the C-7 position.[4]

Caption: Synthetic Route 2 for Cefazolin.

Step 1: Nucleophilic Substitution on 7-ACA

The 3-acetoxy group of 7-ACA is substituted with 5-methyl-1,3,4-thiadiazole-2-thiol.

Experimental Protocol:

-

Reaction: 7-ACA is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in an appropriate solvent.

-

Isolation: The resulting 3-substituted 7-ACA intermediate is isolated and purified.

Step 2: Acylation

The 7-amino group of the 3-substituted intermediate is acylated with (1H-tetrazol-1-yl)acetic acid.

Experimental Protocol:

-

Activation and Coupling: Similar to Route 1, the (1H-tetrazol-1-yl)acetic acid is activated and then reacted with the 3-substituted 7-ACA intermediate.

-

Final Product Isolation: Cefazolin is isolated and purified from the reaction mixture.

Data Summary

| Step | Reactants | Key Reagents/Conditions | Typical Yield (%) | Reference |

| Route 1: Acylation | 7-ACA, (1H-Tetrazol-1-yl)acetic acid | Coupling agent, organic solvent, low temperature | 85-95 | [3] |

| Route 1: Substitution | 7-Acyl-7-ACA, 5-Methyl-1,3,4-thiadiazole-2-thiol | Heating in a suitable solvent | 70-85 | [3] |

| Route 2: Substitution | 7-ACA, 5-Methyl-1,3,4-thiadiazole-2-thiol | Aqueous or organic solvent | 80-90 | [4] |

| Route 2: Acylation | 3-Thiadiazolyl-7-ACA, (1H-Tetrazol-1-yl)acetic acid | Coupling agent, organic solvent | 85-95 | [4] |

Conclusion

The synthesis of Cefazolin (C14H16N4O6S2) is a well-established process in the pharmaceutical industry, relying on the strategic assembly of key precursors. The core of the synthesis is the versatile 7-ACA, which is elaborated through the addition of (1H-tetrazol-1-yl)acetic acid and 5-methyl-1,3,4-thiadiazole-2-thiol side chains. The choice of synthetic route often depends on factors such as precursor availability, cost, and desired purity of the final product. Understanding the underlying chemistry and the rationale for the chosen synthetic strategies is paramount for researchers and professionals in drug development and manufacturing.

References

- CN102219794A - Preparation method of ceftizoxime sodium - Google Patents.

-

Practical and Convenient Synthesis of the Essential Antibiotic Drug Cefazolin under Sequential One-Flow Conditions - Oxford Academic. Available at: [Link]

-

Precursor chemistry of metal nitride nanocrystals - Nanoscale (RSC Publishing). Available at: [Link]

-

Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics - SciSpace. Available at: [Link]

-

Electrosynthesis of a nylon-6 precursor from cyclohexanone and nitrite under ambient conditions - PubMed. Available at: [Link]

- Synthetic method of cefazolin acid - CN104910188A - Google Patents.

-

Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation - ResearchGate. Available at: [Link]

-

The molecular formula of allicin, the compound responsible - Brown 14th Edition Ch 3 Problem 39d - Pearson. Available at: [Link]

- Synthetic method of ceftizoxime acid - CN102977121A - Google Patents.

-

Ceftizoxime - Wikipedia. Available at: [Link]

-

IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM - Punjab University. Available at: [Link]

-

Synthesis of Colloidal WSe2 Nanocrystals: Polymorphism Control by Precursor-Ligand Chemistry - UL Research Repository - University of Limerick. Available at: [Link]

-

Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem - NIH. Available at: [Link]

-

The use of Novel Precursor Chemistry for Synthesis of Superhard Materials - DTIC. Available at: [Link]

-

List of compounds with molecular formula, molar mass, and retention... - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of Colloidal WSe 2 Nanocrystals: Polymorphism Control by Precursor-Ligand Chemistry - ResearchGate. Available at: [Link]

- EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents.

-

(PDF) Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. Available at: [Link]

-

Discovery and development of cephalosporins - Wikipedia. Available at: [Link]

-

Cefazolin - Wikipedia. Available at: [Link]

-

The molecular formula of allicin, the compound responsible - Brown 14th Edition Ch 3 Problem 39b - Pearson. Available at: [Link]

-

Cephalosporins as key lead generation beta-lactam antibiotics - PMC - PubMed Central. Available at: [Link]

-

The molecular formula of allicin, the compound responsible - Brown 15th Edition Ch 3 Problem 39a - Pearson. Available at: [Link]

-

The molecular formula of allicin, the compound responsible - Brown 14th Edition Ch 3 Problem 39c - Pearson. Available at: [Link]

Sources

An In-Depth Technical Guide on the Health and Safety of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Introduction: This guide addresses the health and safety profile of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid (CAS No. 26092-49-9). It is critical to note at the outset that comprehensive, publicly available toxicological and hazard data for this specific compound are extremely limited. The hydrazine functional groups present in the molecule warrant a high degree of caution, as hydrazine derivatives as a class can exhibit significant toxicity. Therefore, this document is structured to provide the known identifying information and, more importantly, to establish a robust safety framework for handling this and other chemical entities where detailed hazard information is lacking. The guiding principle must be to treat the substance as potentially hazardous in all phases of its handling, use, and disposal.

Chemical Identification

Precise identification is the cornerstone of chemical safety. The fundamental properties of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid are summarized below.

| Identifier | Data | Reference |

| Chemical Name | 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | [1][2] |

| Synonym(s) | (E)-6,6'-(ethene-1,2-diyl)bis(3-hydrazinylbenzenesulfonic acid) | [3] |

| CAS Number | 26092-49-9 | [1][2][4] |

| Molecular Formula | C14H16N4O6S2 | [2] |

| Molecular Weight | 400.43 g/mol | [2] |

| EINECS Number | 247-453-2 | [4] |

Hazard Analysis: A Data Gap-Driven Approach

A thorough search of publicly available safety databases reveals a significant lack of specific GHS (Globally Harmonized System) classification and detailed toxicological data for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid. Vendor-supplied information indicates storage at room temperature but does not provide specific hazard pictograms, signal words, or H/P statements[2].

Expert Insight: In the absence of specific data, a conservative approach is mandated. The chemical structure, containing two hydrazine moieties, is the primary indicator of potential hazards. Hydrazine and its derivatives are often associated with skin and respiratory sensitization, potential carcinogenicity, and systemic toxicity. Therefore, until empirical data becomes available, this compound must be handled with the assumption that it may possess similar hazardous properties.

While not directly applicable to the target compound, data from structurally related stilbene-disulphonic acid derivatives can inform a cautious risk assessment. For example, the analogous 4,4'-Diaminostilbene-2,2'-disulphonic acid (CAS 81-11-8) is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[5][6]. This suggests that irritation is a plausible, though unconfirmed, hazard for the dihydrazino analogue.

The Hierarchy of Controls: A Mandate for Safe Handling

Given the unknown toxicological profile, a strict adherence to the hierarchy of controls is not merely best practice; it is essential for ensuring researcher safety. This systematic approach prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Recommended Protocols for Handling and Exposure Control

All work with 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid must be preceded by a formal risk assessment. The following protocols are based on the principle of minimizing all potential routes of exposure.

Engineering Controls

The primary method for exposure control must be the use of certified and properly functioning engineering controls.

-

Primary Containment: All handling of the solid material or its solutions must be conducted within a chemical fume hood or a glovebox to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated with a negative pressure differential to surrounding areas.

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering controls.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against dermal contact. Check manufacturer's data for chemical compatibility and breakthrough times. Discard immediately if contaminated. |

| Skin/Body Protection | Flame-retardant lab coat with tight-fitting cuffs, long pants, and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory Protection | Not required if work is performed within a fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Prevents inhalation, a primary route of exposure for powdered substances. |

Handling and Storage Workflow

The following workflow outlines the critical steps for safely managing the compound from receipt to disposal.

Caption: A logical workflow for handling uncharacterized chemical compounds.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spill (Solid): Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Do not create dust.

-

Large Spill: Evacuate the laboratory and seal the area. Contact the institution's environmental health and safety (EHS) department immediately.

Stability and Reactivity

While specific reactivity data for 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is unavailable, general principles apply.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid generating dust, exposure to heat, and direct sunlight.

-

Incompatible Materials: Avoid strong oxidizing agents, which may react exothermically with the hydrazine groups.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).

Conclusion

The health and safety profile of 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is largely uncharacterized. The presence of hydrazine functional groups necessitates that this compound be treated with extreme caution, assuming it to be potentially irritating, sensitizing, and systemically toxic. The cornerstone of safety when working with this material is the rigorous implementation of the hierarchy of controls, with a primary reliance on engineering controls like chemical fume hoods and the mandatory use of comprehensive personal protective equipment. All protocols must be designed to eliminate or minimize the potential for exposure through all routes.

References

-

PubChem. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. [Link]

-

PubChem. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. [Link]

-

GPC Gateway. Eurasia Regulations – Chemicals Sector. [Link]

Sources

historical synthesis methods for stilbene disulphonic acid derivatives

An In-depth Technical Guide to the Historical Synthesis of Stilbene Disulphonic Acid Derivatives

Introduction: The Industrial Ascent of a Stilbene Core

Stilbene disulphonic acid derivatives, particularly 4,4'-diaminostilbene-2,2'-disulphonic acid (DSD acid), represent a cornerstone in the history of industrial organic synthesis. These compounds are not merely laboratory curiosities; they are the fundamental building blocks for a vast array of commercially vital products, most notably optical brightening agents (OBAs) and direct dyes.[1][2] The journey of their synthesis is a compelling narrative of chemical innovation, tracing a path from rudimentary, often harsh, oxidative and reductive processes to more refined, efficient, and environmentally conscious methodologies. This guide provides a deep dive into the historical evolution of these synthetic methods, elucidating the chemical principles, the experimental rationale, and the progressive refinements that have defined their production for over a century.

Part 1: The Foundational Synthesis – Oxidative Dimerization of 4-Nitrotoluene-2-Sulphonic Acid

The genesis of commercially viable stilbene disulphonic acid synthesis lies in the oxidative coupling of a sulfonated nitrotoluene precursor. This two-step process begins with the preparation of the key intermediate, 4-nitrotoluene-2-sulphonic acid (PNT-SA), followed by the crucial stilbene-forming oxidative dimerization.

Step 1.1: Sulfonation of 4-Nitrotoluene

The journey begins with 4-nitrotoluene, a readily available commodity chemical. The primary objective is to introduce a sulfonic acid group at the ortho-position relative to the methyl group. This is a classic electrophilic aromatic substitution reaction.

-

Causality Behind Experimental Choices: The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical.[3] The high concentration of sulfur trioxide (SO₃) in oleum provides a potent electrophile necessary to attack the electron-deficient nitrotoluene ring. The reaction temperature is carefully controlled, typically around 100-115°C, to ensure the desired regioselectivity for the ortho-position while minimizing side reactions and decomposition.[3] Following sulfonation, the reaction mixture is diluted and cooled, causing the product, 4-nitrotoluene-2-sulphonic acid, to precipitate, often isolated as its sodium salt (Na-PNT-SA) for better handling and stability.[4]

Step 1.2: The Stilbene Bridge Formation - Oxidative Condensation

The pivotal step in the synthesis is the formation of the ethylene bridge, which converts two molecules of PNT-SA into one molecule of 4,4'-dinitrostilbene-2,2'-disulphonic acid (DNS acid). This reaction is an oxidative condensation performed in an alkaline medium.

-

The Pioneering Green-Wahl Reaction: The first successful execution of this transformation was reported by Arthur Green and André Wahl in the late 1890s.[5][6] Their method employed an aqueous alkaline solution of sodium hypochlorite (NaOCl) as the oxidizing agent.

-

Mechanistic Insight: The alkaline conditions (typically using sodium hydroxide) are essential for deprotonating the methyl group of PNT-SA, forming a resonance-stabilized carbanion. This nucleophilic carbanion is the key reactive species. The oxidant, NaOCl, then facilitates the coupling of two of these carbanion intermediates, leading to the formation of the characteristic C=C double bond of the stilbene core.

-

-

Evolution to Air Oxidation: While effective, the use of sodium hypochlorite is expensive and generates chlorinated byproducts. Industrial processes quickly evolved to use a more economical and greener oxidant: atmospheric oxygen (air).[4][6] This aqueous air oxidation process is conducted under alkaline conditions, but it is kinetically slower and often requires catalysts.

-

Challenges and Byproducts: The aqueous air oxidation process was historically plagued by low yields, often in the range of 60-75%.[4] The reaction conditions could lead to the formation of significant byproducts, including the over-oxidation of the stilbene product or the direct oxidation of the PNT-SA starting material, resulting in complex effluent streams that posed significant treatment challenges.[7]

-

The overall transformation from the starting material to the dinitro intermediate is a cornerstone of this chemistry.

Caption: Core pathway for DNS Acid synthesis.

Part 2: The Critical Reduction to 4,4'-Diaminostilbene-2,2'-Disulphonic Acid (DSD Acid)

With the dinitro-stilbene core constructed, the next critical phase is the reduction of the two nitro groups to amino groups to yield the highly valuable DSD acid. The choice of reduction method has been one of the most significant points of evolution in this synthesis, driven by environmental and efficiency concerns.

Method 2.1: The Bechamp Reduction - The Historical Workhorse

For much of the 20th century, the Béchamp reduction was the standard industrial method for converting aromatic nitro compounds to anilines.[8][9] This process utilizes iron metal as the reductant in a slightly acidic aqueous medium.

-

Reaction Principle: In the Béchamp reduction, iron filings or powder react with an acid (often generated in situ or added, like hydrochloric or acetic acid) to produce Fe(II) species, which are the primary reducing agents for the nitro group. The overall reaction is complex but effectively transfers electrons from the iron to the nitro groups, ultimately yielding the amine and iron oxides.[9][10] 4 C₁₄H₈N₂O₁₀S₂Na₂ + 9 Fe + 4 H₂O → 4 C₁₄H₁₂N₂O₆S₂Na₂ + 3 Fe₃O₄

-

Trustworthiness vs. Environmental Impact: The Béchamp reduction was a robust and reliable method, which explains its long-standing use. However, its primary drawback is the stoichiometric formation of a massive amount of iron oxide sludge as a byproduct.[10] For every mole of DSD acid produced, a significant quantity of solid waste is generated, creating a substantial environmental burden and high disposal costs. This issue became the primary driver for seeking alternative reduction technologies.

Method 2.2: Catalytic Hydrogenation - The Modern, Cleaner Approach

The drive for a cleaner process led to the widespread adoption of catalytic hydrogenation. This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

-

Expertise in Selectivity: The core challenge in the catalytic hydrogenation of DNS acid is selectivity. The goal is to completely reduce the two nitro groups while preserving the central carbon-carbon double bond of the stilbene backbone.[11] If the reaction is not properly controlled, this double bond can also be reduced, leading to the formation of the undesired byproduct 4,4'-diaminodibenzyl-2,2'-disulphonic acid.

-

Catalyst Systems and Conditions: A variety of catalysts have been employed, including Raney cobalt, palladium on carbon (Pd/C), and platinum-based catalysts.[12][13] The reaction is typically carried out in an aqueous medium under elevated temperature (70-180°C) and hydrogen pressure (5-150 bar).[13] The pH of the reaction medium is a critical parameter, often maintained between 6.0 and 8.5 to optimize selectivity and reaction rate.[13] More advanced catalyst systems have been developed, sometimes incorporating inhibitors or promoters (e.g., combinations of platinum, zinc, and copper) to further suppress the reduction of the ethylene bridge and improve the purity of the final DSD acid product.[11]

Caption: Comparison of reduction methods for DSD Acid.

Part 3: Data Summary and Experimental Protocols

Data Presentation: Comparison of Synthesis Methods

| Method Stage | Historical Method | Key Reagents | Typical Conditions | Yield | Key Drawbacks |

| Oxidation | Green-Wahl Reaction | PNT-SA, NaOH, NaOCl | Aqueous, ambient temp. | Moderate | High cost of NaOCl, chlorinated byproducts. |

| Oxidation | Aqueous Air Oxidation | PNT-SA, NaOH, Air/O₂ | Aqueous, elevated temp. | ~60-75%[4] | Low yield, significant byproduct formation, effluent issues.[7] |

| Reduction | Bechamp Reduction | DNS Acid, Iron (Fe), Acid | Aqueous, ~100°C | Good | Massive iron oxide sludge waste, environmental pollution.[10] |

| Reduction | Catalytic Hydrogenation | DNS Acid, H₂, Catalyst (Co, Pd/C) | 70-180°C, 5-150 bar H₂[13] | High | Requires pressure equipment, catalyst cost, risk of over-reduction. |

Experimental Protocols

Protocol 1: Synthesis of Disodium 4,4'-Dinitrostilbene-2,2'-Disulphonate (DNS Acid) via Hypochlorite Oxidation (Historical)

This protocol is based on the principles first reported by Green and Wahl.[5]

-

Preparation of PNT-SA Solution: Dissolve 100g of sodium 4-nitrotoluene-2-sulphonate (Na-PNT-SA) in 800 mL of water in a 2L reaction vessel equipped with a mechanical stirrer and thermometer.

-

Alkalinization: Add a 20% (w/v) solution of sodium hydroxide until the solution is strongly alkaline (pH > 12). Cool the mixture to 15°C in an ice bath.

-

Oxidation: Slowly add a solution of sodium hypochlorite (approx. 15% available chlorine) to the stirred, cooled mixture. The addition rate should be controlled to maintain the temperature below 25°C. The progress of the reaction can be monitored by the disappearance of the starting material.

-

Isolation: Once the reaction is complete, the product, disodium 4,4'-dinitrostilbene-2,2'-disulphonate, which is sparingly soluble, will precipitate as a pale yellow solid.

-

Purification: Filter the solid precipitate, wash with a cold brine solution to remove impurities, and then with a small amount of cold water. Dry the product under vacuum.

Protocol 2: Synthesis of 4,4'-Diaminostilbene-2,2'-Disulphonic Acid (DSD Acid) via Bechamp Reduction

This protocol describes the traditional iron-based reduction method.

-

Reactor Setup: Charge a suitable reactor equipped with a robust mechanical stirrer and reflux condenser with 1000 mL of water and 150g of fine iron powder.

-

Acidification: Add 10 mL of glacial acetic acid and heat the slurry to 90-95°C with vigorous stirring.

-

Addition of DNS Acid: Prepare a solution of 100g of DNS acid in 500 mL of hot water. Add this solution slowly to the hot iron slurry over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Completion and Neutralization: After the addition is complete, continue stirring at reflux for an additional 2-4 hours until the characteristic yellow color of the DNS acid has disappeared. Cool the mixture slightly and carefully add sodium carbonate until the solution is alkaline to litmus paper. This neutralizes excess acid and precipitates iron hydroxides.

-

Isolation: Filter the hot reaction mixture to remove the iron and iron oxide sludge. The filtrate contains the sodium salt of DSD acid.

-

Acidification and Precipitation: Acidify the hot filtrate with concentrated hydrochloric acid. Upon cooling, the DSD acid will precipitate as a white or off-white solid. Filter the product, wash with cold water, and dry.

Conclusion

The historical synthesis of stilbene disulphonic acid derivatives is a microcosm of the evolution of industrial chemistry. It began with the foundational discovery of the oxidative dimerization of PNT-SA by Green and Wahl, a reaction that opened the door to a new class of valuable compounds.[5] For decades, this was paired with the robust but environmentally problematic Bechamp reduction to produce the all-important DSD acid.[8] The increasing demand for high-purity optical brighteners for textiles, paper, and detergents, coupled with growing environmental regulations, forced a necessary evolution.[14] This led to the development and optimization of catalytic hydrogenation, a cleaner, more efficient process that mitigates the massive waste streams of its predecessor.[13] The journey from iron sludge to selective catalysis encapsulates a core directive of modern chemical manufacturing: the pursuit of efficiency, purity, and sustainability.

References

-

Green, Arthur G.; Wahl, André R. (1897). "Ueber die Oxydation von Paranitrotoluolsulfosäure" [On the oxidation of para-nitrotoluenesulfonic acid]. Berichte der deutschen chemischen Gesellschaft. Available at: [Link]

- Bayer AG. (1990). Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid. US Patent 5,041,632A.

- Wuxi Xinyu-Guangda Chemical Co Ltd. (2016). Synthesis process of DSD acid. CN Patent 105315177A.

- Jiangsu Hongguang Chemical Co Ltd. (2016). A kind of preparation method of DSD acid. CN Patent 106146357A.

- Jiangsu Hongguang Chemical Co Ltd. (2018). A kind of preparation method of DSD acid. CN Patent 106146357B.

- Ciba-Geigy Corporation. (1990). Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts. US Patent 4,952,725A.

- Bayer AG. (1992). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. CN Patent 1105966A.

- Dalian University of Technology. (2012). Method for preparing DSD acid. CN Patent 102675161A.

- Shandong Jianbang Chemical Co Ltd. (2019). Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature. CN Patent 109896359A.

-

Zhejiang Hongyi Chemical Co., Ltd. (2023). The discovery and development history of fluorescent whitening agents. Available at: [Link]

-

Scribd. Optical Brighteners in Textiles. Available at: [Link]

-

iSuoChem. (2025). What is the history of optical brighteners?. Available at: [Link]

-

Mustalish, R. (2000). Optical Brighteners: History and Technology. Cultural Heritage. Available at: [Link]

-

Sciforum. SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Available at: [Link]

-

ResearchGate. (2015). Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. Available at: [Link]

-

ResearchGate. (2008). kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2. Available at: [Link]

-

PrepChem.com. Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Available at: [Link]

- Bayer AG. (1974). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. US Patent 3,849,493.

-

Wikipedia. Optical brightener. Available at: [Link]

-

Name-Reaction.com. Bechamp Reduction. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthetic approaches toward stilbenes and their related structures. PMC. Available at: [Link]

-

Wikipedia. Béchamp reduction. Available at: [Link]

-

Refubium - Freie Universität Berlin. (2005). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available at: [Link]

-

MDPI. Stilbene Biosynthesis. Encyclopedia. Available at: [Link]

-

Chem-Station. (2017). Bechamp Reduction. Available at: [Link]

-

ResearchGate. Examples of reactions catalyzed by stilbene synthase enzymes. Available at: [Link]

-

Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Available at: [Link]

-

Wiley-VCH. (2014). 1 Stilbenes Preparation and Analysis. Available at: [Link]

- Hoechst Aktiengesellschaft. (1980). Continuous reduction process. US Patent 4,217,304A.

-

Wikipedia. (E)-Stilbene. Available at: [Link]

Sources

- 1. hongyi-chem.com [hongyi-chem.com]

- 2. Optical brightener - Wikipedia [en.wikipedia.org]

- 3. CN105315177A - Synthesis process of DSD acid - Google Patents [patents.google.com]

- 4. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 5. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]